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Compound of Interest

Compound Name: Chroman-3-one

Cat. No.: B094795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

spectroscopic properties, and synthesis of chroman-3-one. The information is intended for

researchers and professionals involved in chemical synthesis, drug discovery, and materials

science.

Chemical Structure and IUPAC Numbering
Chroman-3-one, with the chemical formula C₉H₈O₂, is a bicyclic heterocyclic compound. Its

structure consists of a benzene ring fused to a dihydropyran-3-one ring. The systematic

numbering of the chroman ring system, according to IUPAC nomenclature for fused

heterocyclic systems, begins with the oxygen atom designated as position 1. The numbering

then proceeds around the heterocyclic ring and subsequently around the fused benzene ring.

Caption: IUPAC numbering of the chroman-3-one scaffold.

Physicochemical and Spectroscopic Data
While a dedicated crystallographic study for the parent chroman-3-one is not readily available

in open literature, data from closely related derivatives allow for an estimation of its structural

and spectroscopic parameters.

Structural Parameters (Approximated)
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The following table summarizes approximate bond lengths and angles for the chroman-3-one
core, derived from crystallographic data of substituted chroman-4-one and other related

derivatives. These values provide a reasonable estimation of the molecule's geometry.

Parameter Bond/Angle Approximate Value

Bond Lengths O1–C2 1.44 Å

C2–C3 1.52 Å

C3–C4 1.51 Å

C4–C4a 1.51 Å

C4a–C8a 1.39 Å

O1–C8a 1.37 Å

C=O (at C3) 1.21 Å

Bond Angles C8a–O1–C2 116°

O1–C2–C3 110°

C2–C3–C4 117°

C3–C4–C4a 112°

C4–C4a–C8a 120°

O1–C8a–C4a 121°

Spectroscopic Data
The following tables summarize typical spectroscopic data for the chroman-3-one scaffold,

compiled from various sources on its derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance)
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Proton
Chemical Shift (δ) ppm
(Solvent)

Multiplicity

H-2 4.3 - 4.6 (CDCl₃) s

H-4 3.5 - 3.8 (CDCl₃) s

Aromatic H 6.8 - 7.9 (CDCl₃) m

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Carbon Chemical Shift (δ) ppm (Solvent)

C-2 ~ 70

C-3 ~ 205 (C=O)

C-4 ~ 45

C-4a ~ 118

C-5 ~ 128

C-6 ~ 122

C-7 ~ 136

C-8 ~ 118

C-8a ~ 160

FTIR (Fourier-Transform Infrared) Spectroscopy
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

C=O Stretch (Ketone) 1720 - 1740 Strong

C-O-C Stretch (Ether) 1220 - 1260 Strong

Aromatic C=C Stretch 1580 - 1620 Medium-Strong

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 2960 Medium

Mass Spectrometry (MS)

Ionization Mode [M]+ or [M+H]+ (m/z)
Key Fragmentation Peaks
(m/z)

Electron Ionization (EI) 148 120, 92, 64

Experimental Protocols
Synthesis of Chroman-3-one via Gold-Catalyzed
Oxidation of Propargyl Aryl Ethers[1]
This method provides an efficient, step-economical route to chroman-3-ones from readily

available starting materials.

Workflow Diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b094795?utm_src=pdf-body
https://www.benchchem.com/product/b094795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Propargyl Aryl Ether

Reaction at Room Temperature

Pyridine N-Oxide

Gold(I) Catalyst

DCE (Solvent)

Silica Gel Chromatography Chroman-3-one
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Caption: Gold-catalyzed synthesis of chroman-3-one.

Materials:

Propargyl aryl ether (1.0 eq)

Pyridine N-oxide (1.3 eq)

[IPrAuCl]/AgNTf₂ or a similar gold(I) catalyst (e.g., 5 mol%)

1,2-Dichloroethane (DCE) as solvent

Procedure:

To a solution of the propargyl aryl ether in 1,2-dichloroethane (DCE), add pyridine N-oxide.

Add the gold(I) catalyst to the mixture at room temperature.

Stir the reaction mixture at room temperature and monitor its progress by thin-layer

chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by silica gel flash column chromatography using an appropriate eluent

system (e.g., hexane/ethyl acetate) to afford the desired chroman-3-one.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the purified chroman-3-one in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of

1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical

parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and

a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio, with

proton decoupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or

KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV.

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
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Signaling Pathways and Logical Relationships
The synthesis of chroman-3-one from propargyl aryl ethers involves a gold-catalyzed cascade

reaction. The proposed mechanism involves the activation of the alkyne by the gold catalyst,

followed by an intramolecular attack of the ether oxygen, subsequent rearrangement, and

oxidation to yield the chroman-3-one core.

Initiation

Propargyl Aryl Ether

Alkyne Activation by Au(I)

Gold(I) Catalyst

Intramolecular Oxyauration

Vinyl Gold Intermediate

Oxidation & Catalyst Regeneration

Catalyst Turnover

Chroman-3-one
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Caption: Proposed mechanistic pathway for the gold-catalyzed synthesis of chroman-3-one.
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This guide provides a foundational understanding of chroman-3-one for researchers and

professionals. The provided data and protocols can serve as a starting point for further

investigation and application of this important heterocyclic scaffold in various scientific

disciplines.

To cite this document: BenchChem. [An In-depth Technical Guide to Chroman-3-one:
Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094795#chemical-structure-and-numbering-of-
chroman-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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